4-yl vs. 5-yl Regiochemistry: Lower Computed Lipophilicity (XLogP3 = 1.1 vs. 1.2) with Equivalent TPSA
The target compound (4-yl methanamine, CAS 2098139-16-1) has a computed XLogP3 of 1.1, compared to 1.2 for the 5-yl regioisomer (CAS 2098005-69-5), a difference of ΔXLogP3 = −0.1 [1][2]. Both isomers share an identical topological polar surface area (TPSA) of 72.1 Ų [1][2]. The lower lipophilicity of the 4-yl isomer may translate to modestly improved aqueous solubility and reduced non-specific protein binding, while the identical TPSA suggests equivalent passive membrane permeation capacity. In aminopyrazole-based PI3Kγ inhibitor programs, the 4-yl methanamine scaffold has been specifically utilized, with minor modifications yielding a shift in enzyme inhibition from 36% to 73%, underscoring that the 4-yl substitution pattern is a deliberate design choice rather than an arbitrary regioisomer [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 5-yl regioisomer (CAS 2098005-69-5): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = −0.1 (target lower); TPSA identical at 72.1 Ų |
| Conditions | PubChem computed descriptors (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
For medicinal chemistry teams optimizing lead series, the 0.1 log-unit lower lipophilicity of the 4-yl isomer may offer a favorable shift toward improved developability (solubility, metabolic stability) without sacrificing passive permeability.
- [1] PubChem Compound Summary for CID 121213589, (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine. XLogP3 = 1.1, TPSA = 72.1 Ų. Accessed 2026-04-28. View Source
- [2] PubChem Compound Summary for CID 121211108, (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine. XLogP3 = 1.2, TPSA = 72.1 Ų. Accessed 2026-04-28. View Source
- [3] Thai, K.-M. et al. (2016) 'Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of novel (1H-pyrazol-4-yl)methanamine derivatives,' Thai Journal of Pharmaceutical Sciences, 40, pp. 89–92. View Source
